molecular formula C16H17NO B12964266 (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride

(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride

Cat. No.: B12964266
M. Wt: 239.31 g/mol
InChI Key: HDMCAWARIYFJTI-LBPRGKRZSA-N
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Description

(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tolyl group bonded to a methanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aminoethyl Intermediate: The synthesis begins with the preparation of the aminoethyl intermediate through a reaction between an appropriate amine and an aldehyde or ketone under reductive amination conditions.

    Coupling with Phenyl and Tolyl Groups: The aminoethyl intermediate is then coupled with a phenyl ring and a tolyl group using a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    (3-(1-aminoethyl)phenyl)(p-tolyl)methanone hydrochloride: A structural isomer with the tolyl group in a different position.

    (3-(1-aminoethyl)phenyl)(m-tolyl)methanone hydrochloride: Another structural isomer with the tolyl group in the meta position.

Uniqueness

(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which can influence its reactivity, interaction with biological targets, and overall properties. This uniqueness makes it valuable for specific applications where these characteristics are crucial.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone

InChI

InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m0/s1

InChI Key

HDMCAWARIYFJTI-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@H](C)N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N

Origin of Product

United States

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